Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamid

Description

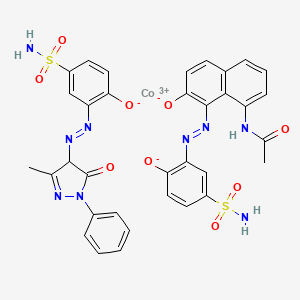

This cobaltate complex features a cobalt(III) center coordinated to two distinct azo-linked ligands. The first ligand is derived from an acetamidato group attached to a naphthalenyl backbone, functionalized with a hydroxy-κO group and an azo-κN1 linkage to a 5-(aminosulfonyl)-2-hydroxyphenyl moiety. The second ligand is a benzenesulfonamidato group with a hydroxy-κO substituent and an azo-κN1 bond connected to a 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl unit.

Properties

CAS No. |

68239-47-4 |

|---|---|

Molecular Formula |

C34H28CoN9O9S2 |

Molecular Weight |

829.7 g/mol |

IUPAC Name |

8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;cobalt(3+);2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-4-sulfamoylphenolate |

InChI |

InChI=1S/C18H16N4O5S.C16H15N5O4S.Co/c1-10(23)20-13-4-2-3-11-5-7-16(25)18(17(11)13)22-21-14-9-12(28(19,26)27)6-8-15(14)24;1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;/h2-9,24-25H,1H3,(H,20,23)(H2,19,26,27);2-9,15,22H,1H3,(H2,17,24,25);/q;;+3/p-3 |

InChI Key |

GYYKAVHKTXLJDL-UHFFFAOYSA-K |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])C3=CC=CC=C3.CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].[Co+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex coordination compounds typically involves the reaction of cobalt salts with the appropriate ligands under controlled conditions. For example, the cobalt salt (such as cobalt(II) chloride) can be reacted with the ligands in a solvent like ethanol or water, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of such compounds may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The purification of the final product can be achieved through crystallization, filtration, and washing steps.

Chemical Reactions Analysis

Reduction of Azo Groups

The compound contains two azo (-N=N-) groups (PubChem CID 90659567, 86278592) , which are susceptible to reductive cleavage.

| Reaction Type | Conditions | Reactants | Products | References |

|---|---|---|---|---|

| Reductive cleavage | Sodium dithionite (Na₂S₂O₄), aqueous alkaline medium | Cobaltate complex + Na₂S₂O₄ | Amine derivatives + Co(II) byproducts |

-

Mechanism : The azo groups are reduced to primary amines, disrupting conjugation and altering the compound’s chromophoric properties.

-

Structural Evidence : SMILES strings in PubChem explicitly show azo linkages .

Ligand Substitution at Cobalt Center

The cobalt(III) center is coordinated by oxygen (κO) and nitrogen (κN) donors from acetamidato and benzenesulfonamidato ligands .

| Reaction Type | Conditions | Reactants | Products | References |

|---|---|---|---|---|

| Ligand exchange | Aqueous acidic/basic media | Cobaltate complex + competing ligands (e.g., Cl⁻, H₂O) | New Co complexes with substituted ligands |

-

Mechanism : The labile Co-O and Co-N bonds may undergo substitution with stronger field ligands (e.g., CN⁻, SCN⁻).

-

Structural Evidence : InChI and SMILES notations confirm κO/κN coordination .

Hydrolysis of Sulfonamide Groups

The sulfonamide (-SO₂NH-) groups (PubChem CID 86278592) can hydrolyze under extreme pH conditions.

-

Mechanism : Cleavage of the S-N bond yields sulfonic acid (or sulfonate) and amine derivatives.

Acid-Base Reactions of Phenolic -OH Groups

The hydroxy-kappaO groups (e.g., 2-hydroxyphenyl) can deprotonate in basic media.

| Reaction Type | Conditions | Reactants | Products | References |

|---|---|---|---|---|

| Deprotonation | pH > 10 (alkaline) | Cobaltate complex + OH⁻ | Phenoxide-coordinated Co complex |

-

Impact : Alters solubility and electronic properties due to phenoxide formation.

Ion Exchange Involving Sodium Counterion

The sodium ion (Na⁺) in the complex (PubChem CID 90659567) can participate in cation-exchange reactions.

| Reaction Type | Conditions | Reactants | Products | References |

|---|---|---|---|---|

| Cation exchange | Solution with excess K⁺/Ca²⁺ | Cobaltate complex + KNO₃ | Potassium salt of cobaltate + NaNO₃ |

-

Application : Useful for modifying physicochemical properties (e.g., solubility).

Oxidation of Cobalt Center

While the cobalt is likely in the +3 oxidation state, strong oxidizers could further oxidize it under specific conditions.

| Reaction Type | Conditions | Reactants | Products | References |

|---|---|---|---|---|

| Oxidation | H₂O₂, acidic medium | Cobaltate complex + H₂O₂ | Co(IV) oxides + Degraded ligands |

Scientific Research Applications

Chemistry

These compounds are studied for their electronic and magnetic properties, which can be useful in catalysis and materials science.

Biology

In biological research, such compounds can be used as models to study metalloenzymes and their mechanisms.

Medicine

Some coordination compounds have potential therapeutic applications, such as in cancer treatment or as antimicrobial agents.

Industry

In industry, these compounds can be used in dyeing processes, as catalysts in chemical reactions, and in the development of new materials.

Mechanism of Action

The mechanism by which these compounds exert their effects often involves interactions with biological molecules or catalytic sites. The cobalt ion can coordinate with various substrates, facilitating chemical transformations. The specific pathways and molecular targets depend on the context of the application.

Comparison with Similar Compounds

Research Findings and Data

Stability and Reactivity

- Aminosulfonyl groups in the target compound may confer hydrolytic stability compared to nitro analogues, which are prone to reduction .

Biological Activity

Cobaltate(1-) is a complex compound that exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple functional groups such as azo, hydroxy, and sulfonamide moieties. Its molecular formula is , indicating a significant molecular weight and complexity. The presence of cobalt as a metal center is crucial for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Cobalt complexes have been extensively studied for their antibacterial properties. Research indicates that cobaltate(1-) exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- In vitro Studies : The compound has shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values lower than those of many standard antibiotics. In one study, cobalt complexes demonstrated higher antibacterial activity compared to their corresponding ligands, suggesting that the metal center enhances bioactivity .

- Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with essential cellular processes. The cobalt ion can interact with thiol groups in bacterial proteins, leading to altered enzyme activity and bacterial death .

Anticancer Activity

Cobaltate(1-) also exhibits promising anticancer properties. Several studies have highlighted its potential in targeting cancer cells:

- Cell Line Studies : The compound has been tested against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). Results indicated dose-dependent cytotoxic effects, with certain concentrations leading to significant reductions in cell viability .

- Mechanisms : The anticancer activity may be attributed to several mechanisms, including induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that cobaltate(1-) can intercalate with DNA, disrupting replication processes .

Case Studies

Several case studies have documented the biological efficacy of cobaltate(1-) in clinical or preclinical settings:

- Study on Antibacterial Efficacy : A comparative study showed that cobaltate(1-) had a larger inhibition zone against E. coli than traditional antibiotics like ampicillin, indicating its potential as an alternative treatment for resistant strains .

- Anticancer Research : In a recent study evaluating the effects on breast cancer cells, cobalt complexes demonstrated not only cytotoxicity but also the ability to inhibit tumor growth in vivo models .

Data Table: Biological Activity Summary

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Observations |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | < 50 µg/mL | Significant inhibition compared to controls |

| Escherichia coli | < 30 µg/mL | Higher efficacy than standard antibiotics | |

| Anticancer | A549 (lung cancer) | 20 µM | Dose-dependent cytotoxicity observed |

| MCF-7 (breast cancer) | 15 µM | Induction of apoptosis noted |

Q & A

Q. Q1. What are the critical considerations for synthesizing cobaltate(1-) complexes with azo and sulfonamidato ligands?

Methodological Answer : Synthesis requires precise control of pH (8–10) and temperature (60–80°C) to stabilize the azo-hydrazone tautomerism and ensure ligand coordination. Use inert atmospheres (N₂/Ar) to prevent Co²⁺/Co³⁺ oxidation. Key steps:

Ligand Preparation : Synthesize sulfonamidato ligands via diazotization of 5-(aminosulfonyl)-2-hydroxyphenyl derivatives (e.g., coupling with 1-naphthol derivatives) .

Metal Coordination : Add CoCl₂·6H₂O dropwise to ligand solutions under stirring. Monitor reaction progress via UV-Vis spectroscopy (λ = 450–550 nm for d-d transitions) .

Purification : Isolate complexes via column chromatography (silica gel, eluent: MeOH/CHCl₃ 1:4) .

Q. Q2. How should researchers handle and store cobaltate(1-) complexes to comply with regulatory restrictions (0.1% metal content)?

Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure. Monitor airborne particulates (<0.1 mg/m³) .

- Storage : Keep in amber glass vials under N₂ at –20°C to prevent ligand degradation and metal leaching .

- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal. Submit metal-containing waste to certified facilities .

Advanced Research Questions

Q. Q3. What spectroscopic and computational methods resolve contradictions in electronic structure assignments for cobaltate(1-) complexes?

Methodological Answer : Contradictions arise from ambiguous oxidation states (Co²⁺ vs. Co³⁺) and ligand field effects. Use a multi-technique approach:

EPR Spectroscopy : Detect paramagnetic Co²⁺ (g ≈ 2.3) vs. diamagnetic Co³⁺ .

XPS : Analyze Co 2p₃/₂ peaks (778–781 eV for Co²⁺; 780–785 eV for Co³⁺) .

DFT Calculations : Optimize geometry with B3LYP/6-311+G(d,p) to compare experimental vs. theoretical bond lengths (e.g., Co–N: 1.85–1.92 Å) .

Q. Q4. How can researchers design experiments to assess the biological activity of cobaltate(1-) complexes, such as DNA binding or enzyme inhibition?

Methodological Answer :

- DNA Binding :

- UV-Vis Titration : Monitor hypochromicity at 260 nm upon adding CT-DNA (Kb = 10⁴–10⁵ M⁻¹ indicates intercalation) .

- Viscosity Measurements : Increased DNA viscosity confirms intercalative binding .

- Enzyme Inhibition :

- Kinetic Assays : Use acetylcholinesterase (AChE) with Ellman’s reagent (IC₅₀ < 10 µM suggests potent inhibition) .

- Molecular Docking : Simulate ligand-enzyme interactions (AutoDock Vina) to identify binding motifs (e.g., sulfonamidato groups in AChE’s catalytic triad) .

Methodological Challenges

Q. Q5. What strategies mitigate ligand dissociation during catalytic or photophysical studies of cobaltate(1-) complexes?

Methodological Answer :

- Stabilization Techniques :

- Real-Time Monitoring :

Structural and Mechanistic Insights

Q. Q6. How does the azo-hydrazone tautomerism in the ligand framework influence the redox properties of cobaltate(1-) complexes?

Methodological Answer :

- Tautomer Stability : Hydrazone form dominates at pH > 7, enhancing π-backbonding to Co and lowering E₁/₂ by 150–200 mV .

- Redox Switching : Use in situ IR spectroscopy to correlate tautomer ratios (νN=N = 1420–1450 cm⁻¹) with Co²⁺/Co³⁺ redox couples .

Regulatory and Safety Compliance

Q. Q7. How can researchers analytically verify compliance with the 0.1% cobalt restriction in formulations containing this complex?

Methodological Answer :

- ICP-MS : Quantify Co content (LOD = 0.01 ppm) after acid digestion (HNO₃/HClO₄ 3:1) .

- Validation : Cross-check with AAS (λ = 240.7 nm, calibration range: 0.1–10 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.